H-DL-Abu-OH

説明

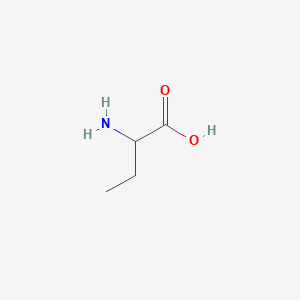

Structure

3D Structure

特性

IUPAC Name |

2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862679 | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | DL-alpha-Amino-n-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2835-81-6, 1492-24-6, 80-60-4 | |

| Record name | α-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Butyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Abu-OH: Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Abu-OH, also known as DL-2-aminobutanoic acid or α-aminobutyric acid (AABA), is a non-proteinogenic α-amino acid that is emerging as a molecule of significant interest in biomedical research. As a derivative of alanine, it participates in various biological processes and shows potential as a therapeutic agent, particularly in the modulation of inflammatory responses.[1] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. It details its role in metabolic reprogramming and epigenetic modification of macrophages, offering insights into its mechanism of action in inflammatory diseases.[2] This document also includes detailed experimental protocols for researchers seeking to investigate its properties and biological functions, alongside structured data presentation and visualizations to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline powder.[3][4] It is the racemic mixture of the D and L enantiomers of 2-aminobutanoic acid.[5] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| Chemical Name | DL-2-Aminobutanoic acid | [5] |

| Synonyms | This compound, DL-α-Aminobutyric acid, AABA, Homoalanine | [6] |

| CAS Number | 2835-81-6 | [3] |

| Molecular Formula | C₄H₉NO₂ | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 291 °C (decomposes) | [4] |

| Solubility | Soluble in water (50 mg/mL with ultrasonic assistance), poorly soluble in alcohol, and insoluble in oils. | [3][4] |

| SMILES | CCC(C(=O)O)N | |

| InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, with its most well-documented role being the modulation of macrophage function in inflammatory conditions.[2] It is also recognized for its potential as an ergogenic supplement, influencing anabolic hormone secretion and providing fuel during exercise.[3]

Modulation of Macrophage-Associated Inflammatory Diseases

Recent research has elucidated the significant role of α-aminobutyric acid (AABA), the synonym for this compound, in constraining inflammatory diseases by targeting macrophage polarization and function.[2]

AABA has been shown to inhibit the polarization of pro-inflammatory M1 macrophages.[2] This effect is achieved through a dual mechanism involving metabolic reprogramming and epigenetic modification.[2]

-

Metabolic Reprogramming: AABA promotes a shift in macrophage metabolism from glycolysis, which is characteristic of M1 macrophages, towards oxidative phosphorylation (OXPHOS). It also enhances glutamine and arginine metabolism.[2][7] This metabolic switch is crucial for dampening the inflammatory response.

-

Epigenetic Modification: AABA increases the occupancy of trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at the promoter regions of genes associated with M1 macrophage inflammation.[2] This epigenetic mark is repressive, leading to the downregulation of pro-inflammatory gene expression. This is achieved by upregulating the expression of the enzyme Enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase responsible for H3K27 trimethylation.[2]

The signaling pathway for this action is visualized below:

References

- 1. researchgate.net [researchgate.net]

- 2. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]

- 5. Buy DL-2-Aminobutyric acid | 2835-81-6 [smolecule.com]

- 6. DL-alpha-Amino-n-butyric acid - Hazardous Agents | Haz-Map [haz-map.com]

- 7. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

H-DL-Abu-OH (DL-2-Aminobutyric Acid): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Abu-OH, also known as DL-2-aminobutyric acid, a non-proteinogenic amino acid. This document covers its chemical structure, formula, and key physicochemical properties. Furthermore, it details experimental protocols for its synthesis, resolution, and analysis, and visualizes a key biosynthetic pathway.

Chemical Structure and Formula

This compound, systematically named DL-2-aminobutanoic acid, is a racemic mixture of the D- and L-enantiomers of 2-aminobutyric acid. It is an alpha-amino acid with an ethyl side chain.[1]

-

Synonyms: DL-2-Aminobutanoic acid, DL-α-Aminobutyric acid, Butyrine, Homoalanine[1][2][5][7]

-

Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [3][6] |

| Molecular Formula | C₄H₉NO₂ | [2][3][4][5][6] |

| Molecular Weight | 103.12 g/mol | [2][3][4][5][6] |

| Melting Point | 304 °C | [7] |

| Solubility | Soluble in water (50 mg/mL with sonication) | [3][6] |

| pKa (Strongest Acidic) | 2.62 | [8] |

| pKa (Strongest Basic) | 9.53 | [8] |

| LogP | -2.6 | [8] |

Experimental Protocols

This section details methodologies for the synthesis, resolution, and analysis of 2-aminobutyric acid.

Chemical Resolution of DL-2-Aminobutyric Acid to Obtain L-2-Aminobutyric Acid

This protocol describes a method for the preparation of L-2-aminobutyric acid from the racemic mixture using D-tartaric acid as a resolving agent in the presence of an aromatic aldehyde catalyst.[4]

Materials:

-

DL-2-aminobutyric acid

-

D-tartaric acid

-

Propionic acid (or dilute hydrochloric acid)

-

Benzaldehyde (B42025) (or methylbenzaldehyde)

-

Water

-

Ice bath

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

Formation of the Diastereomeric Salt:

-

Mix DL-2-aminobutyric acid (0.2 mol) and D-tartaric acid (0.1 mol) in propionic acid (375 mL).

-

Add benzaldehyde (0.7 g) as a catalyst.

-

Heat the mixture to 100°C and maintain for 6 hours with stirring.

-

Cool the reaction mixture to room temperature, followed by cooling in an ice-water bath for 30 minutes.

-

Filter the precipitated solid. The mother liquor can be recycled.

-

-

Recrystallization of the Intermediate:

-

Dissolve the filtered solid in water and recrystallize to obtain L-2-aminobutyric acid·D-tartaric acid·L-2-aminobutyric acid salt.

-

-

Ammonolysis to Isolate L-2-Aminobutyric Acid:

-

Disperse the recrystallized salt in water.

-

Add triethylamine while stirring at room temperature and continue to stir for 2 hours.

-

Cool the mixture to 10°C.

-

Filter the resulting precipitate and wash the filter cake with methanol three times.

-

The resulting solid is L-2-aminobutyric acid.

-

Biosynthesis of (S)-2-Aminobutyric Acid in Saccharomyces cerevisiae

This protocol outlines the metabolic engineering of S. cerevisiae for the production of (S)-2-aminobutyric acid from L-threonine.[2]

Materials and Strains:

-

Saccharomyces cerevisiae strain engineered for the expression of:

-

Threonine deaminase (e.g., from Bacillus subtilis or Solanum lycopersicum)

-

Mutated glutamate (B1630785) dehydrogenase (e.g., from Escherichia coli)

-

-

Yeast growth medium (e.g., YPD)

-

Selective medium for plasmid maintenance

-

L-threonine supplement (optional)

-

Bioreactor for fermentation

Procedure:

-

Strain Construction:

-

Genetically modify S. cerevisiae to express a threonine deaminase to convert L-threonine to 2-ketobutyric acid.

-

Introduce a mutated glutamate dehydrogenase to catalyze the amination of 2-ketobutyric acid to (S)-2-aminobutyric acid.

-

Optionally, modify pathways to increase the precursor (L-threonine) availability, for instance, by using feedback-resistant mutants of aspartate kinase (HOM3).

-

-

Fermentation:

-

Culture the engineered yeast strain in a suitable growth medium.

-

For increased production, supplement the medium with L-threonine.

-

Perform fermentation in a controlled bioreactor, monitoring parameters such as pH, temperature, and nutrient levels.

-

-

Product Analysis:

-

Harvest the culture broth at desired time points.

-

Analyze the concentration of (S)-2-aminobutyric acid in the supernatant using methods like HPLC or GC-MS.

-

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general workflow for the quantification of aminobutyric acid using HPLC with pre-column derivatization.

Materials:

-

Sample containing aminobutyric acid

-

HPLC system with a UV or fluorescence detector

-

C18 analytical column (e.g., Zorbax SB-C18)

-

Derivatization reagent (e.g., 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (B127526) (OPA))

-

Mobile phase A: Acetonitrile/water mixture

-

Mobile phase B: Phosphate buffer

-

Standard solutions of aminobutyric acid

Procedure:

-

Sample Preparation and Derivatization (using DNFB):

-

To an aliquot of the sample or standard solution, add acetonitrile, a sodium bicarbonate solution (e.g., 0.05 M NaHCO₃), and a solution of DNFB (e.g., 0.2%).

-

Mix well and heat the reaction mixture (e.g., at 50°C for 40 minutes).

-

Cool the mixture to room temperature and dilute with a methanol-water solution.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Perform chromatographic separation using a C18 column with a gradient elution program using mobile phases A and B.

-

Detect the derivatized aminobutyric acid at a suitable UV wavelength (e.g., 350 nm for DNFB derivatives).[9]

-

-

Quantification:

-

Create a standard curve by plotting the peak areas of the derivatized standard solutions against their concentrations.

-

Determine the concentration of aminobutyric acid in the sample by comparing its peak area to the standard curve.

-

Visualizations

Biosynthetic Pathway of (S)-2-Aminobutyric Acid

The following diagram illustrates the engineered biosynthetic pathway for the production of (S)-2-aminobutyric acid from the precursor L-threonine in a microbial host.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101691334A - Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method - Google Patents [patents.google.com]

- 4. CN102060721A - Method for preparing L-2-aminobutyric acid by asymmetric conversion method - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DL-2-Aminobutyric acid synthesis - chemicalbook [chemicalbook.com]

- 8. Showing Compound DL-Aminobutyric acid (FDB004023) - FooDB [foodb.ca]

- 9. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]

The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often curtailed by their inherent limitations, including poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome these challenges. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative impact of utilizing NPAAs to enhance the therapeutic properties of peptides.

Core Principles: Enhancing Peptide Properties with Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not one of the 20 standard protein-coding amino acids, introduce novel chemical functionalities, stereochemistries, and backbone structures into peptide scaffolds.[1] This chemical diversification can fundamentally alter a peptide's physicochemical and biological properties, leading to significant improvements in stability, potency, and bioavailability.[2][3]

Key strategies for employing NPAAs include:

-

Enhancing Proteolytic Stability: The introduction of NPAAs can render peptides resistant to degradation by proteases. This is a critical step in extending the in-vivo half-life of peptide drugs.[4] D-amino acids, for example, are not recognized by the stereospecific active sites of most proteases, thereby preventing cleavage.[5] Sterically hindered amino acids, such as alpha-aminoisobutyric acid (Aib), can also shield adjacent peptide bonds from enzymatic attack.

-

Constraining Conformation: Many NPAAs can induce specific secondary structures, such as helices and turns. This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased receptor binding affinity and potency.[6]

-

Improving Pharmacokinetic Profiles: By modifying properties like lipophilicity and hydrogen bonding capacity, NPAAs can enhance a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved oral bioavailability and a longer duration of action.[2]

Quantitative Impact of NPAA Incorporation

The substitution of proteinogenic amino acids with NPAAs leads to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs. The following tables provide a comparative summary of key parameters for well-established peptide drugs and their NPAA-containing analogs.

Table 1: Comparative Stability of Native vs. NPAA-Modified Peptides

| Peptide | Key NPAA/Modification | In Vivo Half-Life | Key Structural Changes |

| Somatostatin (B550006) (Native) | None | 1-3 minutes[4] | 14-amino acid cyclic peptide[4] |

| Octreotide | D-Phe, D-Trp, Threonyl-ol | 90-120 minutes[4] | 8-amino acid analog with D-amino acids and a C-terminal alcohol[4] |

| Lanreotide | D-Ala, D-Trp | ~5 days (SR formulation)[7] | 8-amino acid analog with D-amino acids[6] |

| Pasireotide | D-Trp, Phenylglycine | 7-11 hours[8] | 6-amino acid cyclic peptide with unique NPAAs[8] |

| GLP-1 (Native) | None | 1-2 minutes[9] | 30-amino acid peptide hormone[9] |

| Liraglutide | C16 fatty acid chain | ~13 hours[9] | Acylated GLP-1 analog[9] |

| Semaglutide | Aib, C18 fatty acid chain | ~165 hours[9] | Acylated GLP-1 analog with Aib at position 8[9] |

Table 2: Comparative Binding Affinity and Potency of Native vs. NPAA-Modified Peptides

| Peptide/Analog | Target | Binding Affinity (Kd) | IC50 |

| Native Peptide 1 (Linear) | Not Specified | Not Specified | Degraded rapidly[2] |

| Cyclized Analog II-P1 | Not Specified | Not Specified | Potency decreased, but stability increased[2] |

| Gb-1 | GP-2 | 68 nM | Not Applicable |

| Gb-2 | GP-2 | 250 nM[10] | Not Applicable |

| Gb-3 | GP-2 | 272 nM[10] | Not Applicable |

| WT-HFt | SARS-CoV-2 RBD | 10.81 nM | Not Applicable |

| HA1-HFt | SARS-CoV-2 RBD | 8.32 nM[11] | Not Applicable |

| GTG Tripeptide | Not Specified | Not Specified | 5.5 µM[12] |

| CGY Tripeptide | Not Specified | Not Specified | 1.3 µM[12] |

Experimental Protocols

The successful design and evaluation of peptides containing NPAAs rely on robust experimental methodologies. The following sections detail key protocols for the synthesis and stability assessment of these modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing a-Aminoisobutyric Acid (Aib)

The incorporation of the sterically hindered Aib residue requires optimized coupling conditions to ensure high yields.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Aib-OH

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[9]

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v)

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour.[13]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-30 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.[9]

-

Amino Acid Coupling (for non-hindered amino acids):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a suitable coupling reagent like HCTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin and allow to react for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

-

Aib Coupling (Double Coupling Recommended):

-

In a separate vial, pre-activate the Fmoc-Aib-OH by dissolving Fmoc-Aib-OH (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[9]

-

Add the activation mixture to the deprotected resin and react for 2-4 hours. The reaction can be enhanced by microwave irradiation or elevated temperature.[9]

-

Drain the reaction solution and wash the resin with DMF.

-

Repeat the Aib coupling step to maximize efficiency.[9]

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.[9]

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[9]

In Vitro Peptide Stability Assay in Human Serum

This protocol assesses the stability of a peptide in a biologically relevant matrix.

Materials:

-

Test peptide

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution: 10% (v/v) Trichloroacetic acid (TCA) in water

-

Incubator or water bath at 37°C

-

Centrifuge

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Protocol:

-

Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mM.

-

Incubation:

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% TCA) to stop enzymatic activity and precipitate serum proteins.[14]

-

Centrifugation: Incubate the samples on ice for 10-30 minutes, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

-

Sample Analysis:

-

Carefully collect the supernatant and transfer it to an HPLC vial.

-

Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.[15]

-

Quantify the amount of remaining intact peptide by integrating the peak area corresponding to the parent peptide.[15]

-

The identity of degradation products can be determined by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry.

-

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex processes and relationships in peptide design.

Peptide Drug Discovery and Development Workflow

This workflow outlines the key stages in the design and validation of peptides incorporating non-proteinogenic amino acids.

Caption: A generalized workflow for peptide drug discovery incorporating non-proteinogenic amino acids.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

This diagram illustrates how a peptide agonist containing NPAAs can activate a GPCR signaling cascade.

Caption: A simplified representation of a G-Protein Coupled Receptor (GPCR) signaling pathway activated by a peptide agonist.

Conclusion

The incorporation of non-proteinogenic amino acids is a powerful and versatile strategy in modern peptide drug discovery. By rationally designing peptides with enhanced stability, constrained conformations, and improved pharmacokinetic properties, researchers can unlock the full therapeutic potential of this important class of molecules. The experimental protocols and quantitative data presented in this guide provide a foundation for the successful application of NPAAs in the development of next-generation peptide therapeutics.

References

- 1. bachem.com [bachem.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]

- 8. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. restorativeinjectables.com [restorativeinjectables.com]

- 15. journal.r-project.org [journal.r-project.org]

The Strategic Incorporation of H-DL-Abu-OH in Peptide Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide-based therapeutics is continually evolving, driven by the need for enhanced stability, tailored functionality, and improved pharmacokinetic profiles. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids. Among these, H-DL-α-Aminobutyric acid (H-DL-Abu-OH), an isomer of aminobutyric acid, presents a valuable tool for modifying peptide structure and function. This technical guide provides an in-depth analysis of the role of this compound in peptide chemistry, detailing its impact on structural integrity, biological activity, and the experimental protocols for its integration.

Core Concepts: The Role of this compound in Peptide Modification

This compound is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. Its incorporation into a peptide chain can induce significant changes in the peptide's physicochemical properties. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers. The presence of the D-enantiomer is particularly noteworthy as it can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids.[1][2] This increased proteolytic resistance can extend the in vivo half-life of a peptide therapeutic.[1][3]

The ethyl side chain of aminobutyric acid, while structurally simple, can also influence the local conformation of the peptide backbone. The introduction of such non-standard residues can disrupt or stabilize secondary structures like α-helices and β-sheets, depending on the surrounding amino acid sequence.[3][4][5] This conformational modulation can, in turn, affect the peptide's binding affinity and specificity for its biological target.[6]

Quantitative Insights: Impact of Non-Canonical Amino Acid Incorporation

While specific quantitative data for this compound is not extensively documented in dedicated studies, the effects of incorporating similar non-canonical and D-amino acids are well-established. The following table summarizes the expected quantitative impact based on analogous modifications.

| Parameter | Expected Effect of this compound Incorporation | Rationale |

| Proteolytic Stability (t½ in serum) | Increased | D-amino acid configuration hinders recognition by proteases.[1][2] |

| Helical Content (%) | Sequence-dependent; can decrease or increase | The ethyl side chain can act as a helix disrupter or stabilizer depending on its position. |

| Receptor Binding Affinity (Kd) | Altered (increase or decrease) | Conformational changes induced by the modification can affect the fit within a receptor's binding pocket.[6] |

| Bioavailability (%) | Potentially Increased | Enhanced stability against degradation can lead to higher systemic exposure.[3] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2][7]

Materials and Reagents

-

Fmoc-DL-Abu-OH

-

SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, coupling, and washing.

-

Resin Preparation : The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.[1][2] The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling :

-

In a separate vessel, Fmoc-DL-Abu-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).[1]

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin (B49086) test.[8]

-

-

Washing : The resin is washed with DMF to remove excess reagents.

-

Chain Elongation : Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection :

-

Peptide Precipitation and Purification : The crude peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

Visualizing the Process and Impact

The following diagrams illustrate the experimental workflow and the conceptual impact of incorporating this compound.

Conclusion and Future Directions

The incorporation of this compound into peptide structures represents a strategic approach to enhance their therapeutic potential. The primary advantages lie in the potential for increased proteolytic stability and the ability to modulate peptide conformation, which can lead to improved pharmacokinetic profiles and altered biological activities. The synthesis of peptides containing this compound is straightforward using established SPPS protocols.

Future research should focus on systematic studies to quantify the precise effects of this compound on the structure and function of various peptide scaffolds. High-resolution structural analysis, such as NMR or X-ray crystallography, of this compound-containing peptides would provide valuable insights into their conformational preferences. Furthermore, detailed in vivo studies are necessary to fully elucidate the impact on pharmacokinetics and therapeutic efficacy. Such data will be crucial for the rational design of next-generation peptide drugs with superior properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. mdpi.com [mdpi.com]

- 5. wjarr.com [wjarr.com]

- 6. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique structural and functional properties is paramount. Among these, non-proteinogenic amino acids are gaining significant attention for their potential to overcome the limitations of traditional peptide-based therapeutics and to serve as versatile building blocks for new small molecule drugs. This technical guide focuses on H-DL-Abu-OH (DL-2-aminobutanoic acid), a non-proteinogenic α-amino acid, and its burgeoning applications in the development of innovative therapeutics. This document provides an in-depth overview of its utility as a core structural motif, detailing its application in the design of enzyme inhibitors and peptidomimetics, supported by available quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Applications of this compound in Drug Discovery

This compound, with its simple yet distinct ethyl side chain, offers a unique alternative to natural amino acids like alanine. Its incorporation into bioactive molecules can influence conformational preferences, metabolic stability, and receptor interactions. The primary areas where this compound is making an impact are in the development of enzyme inhibitors and as a foundational scaffold for peptidomimetics.

Enzyme Inhibition: Targeting Cancer Metabolism

A promising application of this compound derivatives is in the inhibition of enzymes crucial for cancer cell survival. One such target is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is overexpressed in various cancers, including non-small-cell lung cancer (NSCLC), and is responsible for the uptake of essential amino acids like glutamine.

A recent study highlighted the development of novel ASCT2 inhibitors based on an aminobutanoic acid scaffold. These compounds have demonstrated potent in vitro and in vivo activity, suggesting a viable therapeutic strategy for targeting cancer metabolism.[1]

| Compound | Target Cell Line | IC50 (µM) | TGI (%) @ 25 mg/kg (in vivo) |

| 20k | A549 | Micromolar range | 65 |

| 25e | A549 | Micromolar range | 70 |

| V9302 (Reference) | A549 | - | 29 |

| Table 1: Summary of the inhibitory activity of lead compounds 20k and 25e against ASCT2 in A549 non-small-cell lung cancer cells and their in vivo tumor growth inhibition (TGI) in a xenograft model.[1] |

The inhibition of ASCT2 by this compound derivatives leads to a cascade of downstream effects that ultimately hinder cancer cell proliferation and survival. By blocking glutamine uptake, these inhibitors disrupt cellular amino acid metabolism and suppress the mTOR signaling pathway, a central regulator of cell growth and proliferation. This ultimately leads to the induction of apoptosis in cancer cells.

Peptidomimetic Scaffolds

The use of non-proteinogenic amino acids like this compound is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. This compound can be incorporated into peptide sequences to introduce conformational constraints or to probe structure-activity relationships.

While specific quantitative data for this compound-based peptidomimetics is not extensively available in the public domain, the principles of their design are well-established. The ethyl side chain of this compound can influence the local conformation of the peptide backbone, potentially favoring specific secondary structures like β-turns, which are often involved in molecular recognition events.

The development of peptidomimetics incorporating this compound typically follows a structured workflow, from initial design to biological evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and evaluation of this compound derivatives, based on common practices in medicinal chemistry.

Synthesis of N-Acyl-DL-2-Aminobutanoic Acid Derivatives

The synthesis of N-acylated derivatives of this compound is a common strategy to create analogues with diverse properties. One established method is the Schotten-Baumann reaction.

Objective: To synthesize N-lauroyl-DL-2-aminobutanoic acid.

Materials:

-

DL-2-aminobutanoic acid (this compound)

-

Lauroyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Dissolve DL-2-aminobutanoic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add lauroyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of NaOH solution.

-

After the addition is complete, continue stirring for a specified period at room temperature to allow the reaction to go to completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-lauroyl-DL-2-aminobutanoic acid product.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity (IC50) of a synthesized this compound derivative against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

Synthesized this compound derivative (inhibitor)

-

Appropriate buffer solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well microplate, add the buffer solution, the target enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The detection method will depend on the nature of the substrate and the reaction product.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound is a promising and versatile building block in drug discovery. Its application in the development of enzyme inhibitors, particularly for cancer targets like ASCT2, demonstrates its potential to yield potent and selective therapeutic agents. Furthermore, its use as a scaffold for peptidomimetics opens up avenues for creating drugs with improved pharmacokinetic profiles for a wide range of diseases.

Future research should focus on expanding the library of this compound derivatives and screening them against a broader array of biological targets. Detailed structure-activity relationship studies will be crucial to optimize the potency and selectivity of these compounds. Moreover, the development of stereospecific synthetic routes for the individual D- and L-enantiomers of 2-aminobutanoic acid derivatives will allow for a more refined investigation of their interactions with chiral biological targets. As our understanding of the pharmacological potential of non-proteinogenic amino acids grows, this compound is poised to become an increasingly important tool in the arsenal (B13267) of medicinal chemists.

References

Theoretical Analysis of DL-2-Aminobutyric Acid Using Density Functional Theory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of DL-2-aminobutyric acid, a non-proteinogenic amino acid of interest in various biological and pharmaceutical contexts. The content herein is based on a comprehensive theoretical investigation using Density Functional Theory (DFT), supplemented with experimental spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, drug design, and materials science.

Introduction

DL-2-aminobutyric acid (α-aminobutyric acid) is an isomer of the amino acid aminobutyric acid. While not incorporated into proteins, it plays a role as a metabolite in amino acid synthesis and catabolism.[1] Its structural and electronic characteristics are crucial for understanding its biological activity and potential applications in drug development. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular properties of such compounds, offering insights that complement experimental findings.

This guide details the theoretical and experimental methodologies employed in the study of DL-2-aminobutyric acid and presents the key findings in a structured format. The theoretical calculations are primarily based on the B3LYP functional with the 6-311++G(d,p) basis set.[2][3]

Computational and Experimental Protocols

Computational Methodology (DFT)

The theoretical analysis of DL-2-aminobutyric acid was performed using the Gaussian 09W software package.[2] The molecular geometry was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set.[2][3] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]

Subsequent analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) calculations, were carried out on the optimized geometry to determine the electronic properties of the molecule.[2][3] Time-Dependent DFT (TD-DFT) was employed to calculate the electronic absorption spectra in both the gas phase and in solvents such as methanol (B129727) and DMSO.[3][4]

Experimental Methodology

Experimental characterization of DL-2-aminobutyric acid involved spectroscopic techniques to validate the theoretical findings.[3][4]

-

Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum was recorded to identify the characteristic vibrational modes of the molecule. The experimental spectrum was then compared with the theoretically calculated vibrational frequencies.[4]

-

UV-Visible Spectroscopy : The electronic absorption spectrum was measured in solvents like methanol to determine the maximum absorption wavelength (λmax) and compare it with the results from TD-DFT calculations.[4]

Molecular Structure and Geometry

The optimized molecular structure of DL-2-aminobutyric acid was determined using DFT calculations. The molecule belongs to the C1 point group due to its asymmetrical nature.[4] A comparison of the calculated geometrical parameters (bond lengths and bond angles) with experimental data, where available, shows good agreement, thereby validating the computational method used.[4]

Table 1: Selected Optimized Geometrical Parameters of DL-2-Aminobutyric Acid

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Length (Å) | C6-N14 | 1.49 | 1.47[4] |

| N14-H15 | 1.01 | 0.9[4] | |

| N14-H16 | 1.01 | 0.9[4] | |

| C-H | ~1.09 | - | |

| Bond Angle (°) | ... | ... | ... |

| Dihedral Angle (°) | ... | ... | ... |

Note: A comprehensive list of bond lengths, bond angles, and dihedral angles is available in the supplementary information of the source publication. The minor discrepancies between calculated (gas phase) and experimental (solid phase) values can be attributed to the different states of matter.[4]

Vibrational Analysis

The vibrational spectrum of DL-2-aminobutyric acid was analyzed both theoretically and experimentally. The molecule, consisting of 16 atoms, has 42 normal modes of vibration.[4] The calculated vibrational frequencies show good agreement with the experimental FT-IR spectrum, allowing for a detailed assignment of the observed bands.[4]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (FT-IR) |

| NH₂ Asymmetric Stretch | 3598 | 3611[4] |

| NH₂ Symmetric Stretch | 3520 | - |

| C-H Stretch | 2978, 2969, 2951, 2928, 2901, 2784 | 3065, 2986, 2878[4] |

| NH₂ Bending | 1652, 1425, 1365, 1305, 1296, 1239 | 1586, 1306[4] |

| C-C Stretch | 1156, 1058, 1006, 905, 820, 361 | 1152, 1059, 1019, 926, 806[4] |

Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[4]

Table 3: Calculated Electronic Properties of DL-2-Aminobutyric Acid

| Parameter | Value |

| HOMO Energy | -6.9823 eV[4] |

| LUMO Energy | -0.6829 eV[4] |

| HOMO-LUMO Energy Gap (ΔE) | 6.2994 eV[4] |

| Dipole Moment | 5.82 D[2] |

| First-order Hyperpolarizability (β) | 1.149 × 10⁻³⁰ esu[2] |

The large HOMO-LUMO gap of 6.2994 eV suggests that DL-2-aminobutyric acid is a chemically stable molecule with low reactivity.[4] The significant dipole moment and first-order hyperpolarizability also indicate potential for non-linear optical (NLO) activity.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer and donor-acceptor interactions.[2] For DL-2-aminobutyric acid, NBO analysis has revealed strong donor-acceptor interactions, with stabilization energies up to 22.07 kcal/mol, contributing to the overall stability of the molecule.[2]

UV-Visible Spectral Analysis

The electronic transitions of DL-2-aminobutyric acid were studied using TD-DFT. The calculated maximum absorption wavelength (λmax) in methanol was found to be 184 nm, which is in reasonable agreement with the experimental value of 225 nm.[4] This transition is attributed to the electronic excitation from the HOMO to the LUMO.

Conclusion

The theoretical analysis of DL-2-aminobutyric acid using DFT at the B3LYP/6-311++G(d,p) level of theory has provided a comprehensive understanding of its structural, vibrational, and electronic properties. The calculated parameters show good correlation with available experimental data, validating the computational approach. The molecule is characterized by high chemical stability, as indicated by its large HOMO-LUMO energy gap. The findings from this study can be instrumental for further research into the biological roles and potential therapeutic applications of DL-2-aminobutyric acid and its derivatives.

References

- 1. Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization - figshare - Figshare [figshare.com]

- 4. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of H-DL-Abu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of H-DL-Abu-OH (DL-2-aminobutyric acid), a non-proteinogenic amino acid of interest in various fields of biochemical and pharmaceutical research. This document outlines the key spectroscopic data, detailed experimental protocols, and a workflow for the systematic analysis of this compound.

Introduction

This compound, a racemic mixture of the D and L enantiomers of 2-aminobutyric acid, is an isomer of the neurotransmitter gamma-aminobutyric acid (GABA). Its structural similarity to other biologically active molecules necessitates precise and thorough characterization for applications in drug development, metabolomics, and biochemical studies. Spectroscopic techniques are fundamental to elucidating its molecular structure and purity. This guide covers the essential spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton NMR) Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.6 - 3.7 | Triplet | ~7.4 | α-CH |

| ~1.8 - 2.0 | Multiplet | - | β-CH₂ |

| ~0.9 - 1.0 | Triplet | ~7.4 | γ-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.

¹³C NMR (Carbon-13 NMR) Data

Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C=O (Carboxyl) |

| ~55 - 60 | α-CH |

| ~25 - 30 | β-CH₂ |

| ~9 - 12 | γ-CH₃ |

Note: The carboxyl carbon signal is often broad and may have a lower intensity.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 - 2800 | O-H and N-H stretching | Carboxylic acid and Amine |

| ~3100 - 3000 | C-H stretching | Aliphatic |

| ~1650 - 1550 | N-H bending | Amine |

| ~1600 - 1500 | Asymmetric COO⁻ stretching | Carboxylate |

| ~1450 - 1380 | C-H bending | Aliphatic |

| ~1400 | Symmetric COO⁻ stretching | Carboxylate |

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound (LC-ESI-QTOF, Positive Ion Mode)

| m/z | Ion |

| 104.0711 | [M+H]⁺ (Protonated Molecule) |

| 58.0664 | [M+H - H₂O - CO]⁺ or [C₂H₆N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

Micropipettes

-

pH meter

Protocol:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of D₂O in a small vial.

-

Ensure complete dissolution; gentle vortexing may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical acquisition parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-10 ppm.

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual HDO signal (typically at ~4.79 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Typical acquisition parameters:

-

Pulse sequence: Standard proton-decoupled pulse-acquire sequence.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or water (LC-MS grade)

-

Formic acid (optional, for enhancing ionization)

-

LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in an appropriate solvent such as a water/methanol mixture. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.

-

-

Data Acquisition (LC-ESI-QTOF):

-

Set up the liquid chromatography system with a suitable column (e.g., C18) and a mobile phase gradient if necessary for separation from any impurities.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Typical mass spectrometer parameters:

-

Mass range: m/z 50-500.

-

Capillary voltage: 3-4 kV.

-

Source temperature: 100-150 °C.

-

-

Acquire full scan mass spectra. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion [M+H]⁺.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Molecular Docking Studies with DL-2-Aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of molecular docking studies involving DL-2-aminobutyric acid, a non-proteinogenic α-amino acid. The document outlines key quantitative data from recent research, details relevant experimental methodologies, and visualizes the computational workflows and related biological pathways.

Executive Summary

DL-2-aminobutyric acid has been the subject of computational studies to explore its potential as a bioactive molecule. Molecular docking simulations and subsequent analyses have revealed its capability to bind to various protein targets, suggesting its potential pharmacological relevance. This guide synthesizes the available data to provide a practical resource for researchers in the field of drug discovery and computational biology.

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from molecular docking and binding free energy calculations for DL-2-aminobutyric acid against several protein targets.

Table 1: Molecular Docking Binding Affinities of DL-2-Aminobutyric Acid

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| COVID-19 Viral Main Protease | 6XYU | -8.7[1][2] |

| FABG4 Enzyme | - | Not specified |

| Cruzain | - | Not specified |

| RIP2 Kinase | - | Not specified |

| Various Proteins (lowest reported) | - | -4.9[3] |

Table 2: Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) Calculation

| Parameter | Value |

| Average Free Binding Energy (ΔG) | -23.48 ± 1.72 kcal/mol |

Note: The specific protein target for this MM/PBSA calculation was not explicitly stated in the source material.

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking studies with DL-2-aminobutyric acid, based on commonly used software and protocols.

Ligand and Protein Preparation

3.1.1. Ligand Preparation (DL-2-Aminobutyric Acid)

-

Obtain 3D Structure: The 3D structure of DL-2-aminobutyric acid can be obtained from chemical databases such as PubChem or generated using molecular modeling software.

-

Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) or quantum mechanical methods (DFT with B3LYP/6-311++G(d,p) basis set) to obtain a low-energy conformation.[3]

-

File Format Conversion: Convert the optimized ligand structure to the PDBQT file format, which includes partial charges and atom types required for AutoDock. This can be done using AutoDockTools (ADT).

3.1.2. Protein Preparation

-

Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., PDB ID: 6XYU) from the Protein Data Bank (PDB).

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

-

File Format Conversion: Convert the prepared protein structure into the PDBQT format using ADT.

Molecular Docking Protocol using AutoDock

-

Grid Box Generation:

-

Define the binding site on the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction tools.

-

Using AutoGrid (part of the AutoDock suite), generate a grid map that encompasses the defined binding site. The grid box should be large enough to allow the ligand to move and rotate freely.

-

-

Docking Parameter Setup:

-

Create a docking parameter file (.dpf) in ADT.

-

Specify the ligand, the rigid protein, and the flexible residues (if any).

-

Set the parameters for the Lamarckian Genetic Algorithm (LGA), including the number of GA runs, population size, and number of evaluations.

-

-

Running the Docking Simulation:

-

Execute the docking calculation using the AutoDock program, providing the docking parameter file as input.

-

-

Analysis of Results:

-

Analyze the docking log file (.dlg) to view the results.

-

The results will be clustered into different conformations (poses) of the ligand in the protein's binding site.

-

Identify the pose with the lowest binding energy, which represents the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.

-

MM/PBSA Binding Free Energy Calculation

-

Molecular Dynamics (MD) Simulation:

-

Perform an MD simulation of the protein-ligand complex obtained from the best docking pose. This provides a dynamic representation of the complex in a simulated physiological environment.

-

-

MM/PBSA Calculation:

-

Use the trajectories from the MD simulation to calculate the binding free energy. The MM/PBSA method calculates the free energy of the protein, the ligand, and the complex in solution.

-

The binding free energy (ΔG_binding) is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

-

Mandatory Visualizations

Experimental and Computational Workflows

References

The Evolving Landscape of α-Aminobutyric Acid Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Abu-OH, or DL-α-aminobutyric acid, a non-proteinogenic amino acid, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. While research directly focused on this compound derivatives is nascent, the broader class of α-aminobutyric acid (Abu) analogs is demonstrating significant bioactivity across various therapeutic areas. This technical guide provides an in-depth overview of the current understanding of the bioactivity of Abu derivatives, with a focus on their interactions with key biological targets. Due to the limited availability of data specifically on this compound derivatives, this document encompasses findings related to the broader family of α-aminobutyric acid derivatives, including N-acyl modifications and stereoisomers. We will delve into their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Bioactivity Data

The bioactivity of α-aminobutyric acid derivatives has been quantified against several important biological targets. The following tables summarize the inhibitory concentrations (IC50), inhibition constants (Ki), and minimum inhibitory concentrations (MIC) for various derivatives, providing a comparative view of their potency.

Table 1: Inhibitory Activity of α-Aminobutyric Acid Derivatives against Enzymes

| Derivative Class | Target Enzyme | Test Compound | IC50 (µM) | Reference |

| γ-Aminobutyric Acid (GABA) Derivatives | Branched-chain Amino Acid Transaminase 1 (BCAT1) | WQQ-345 | 4.87 | [1] |

| γ-Aminobutyric Acid (GABA) Derivatives | Branched-chain Amino Acid Transaminase 1 (BCAT1) | Compound 7 (bicyclo[3.2.1]octene derivative) | 0.78 | [2] |

| Amide Derivatives | Xanthine Oxidase | Various Amide Derivatives | Not Specified | [3] |

| N-Acyl Alanine | Fatty Acid Amide Hydrolase (FAAH) | Ibu-AM5 (Amide of Ibuprofen and 2-amino-3-methylpyridine) | Orders of magnitude more potent than ibuprofen | [4] |

| Benzylamide Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Compound 11 | 4.1 | [4] |

| Benzylamide Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Compound 15 | 4.4 | [4] |

Table 2: Receptor Binding Affinity of Aminobutyric Acid Analogs

| Derivative Class | Receptor | Test Compound | Ki (nM) | Reference |

| Cyclopropane based GABA analog | GABA-A Receptor | Compound 173 | 340 | |

| Benzodiazepine derivative | Central Benzodiazepine Receptors (CBR) | Compound 75 | 0.42 | [5] |

| Phenyl-γ-aminobutyric acid | GABA-B Receptor | (R)-Phenibut | >100-fold higher affinity than (S)-phenibut | |

| Phenyl-γ-aminobutyric acid | α2δ subunit-containing Voltage-Dependent Calcium Channels (VDCCs) | (R)-Phenibut | 23,000 | [6] |

| Phenyl-γ-aminobutyric acid | α2δ subunit-containing Voltage-Dependent Calcium Channels (VDCCs) | (S)-Phenibut | 39,000 | [6] |

Table 3: Antimicrobial Activity of α-Aminobutyric Acid Derivatives

| Derivative Class | Microorganism | Test Compound | MIC (µg/mL) | Reference |

| 3-Halobenzo[b]thiophene derivatives | Bacillus cereus | Compound 19 | 128 | [7] |

| 3-Halobenzo[b]thiophene derivatives | Candida albicans | Compound 19 | 128 | [7] |

| Marine Streptomyces sp.S2A extract | Klebsiella pneumoniae | Partially purified extract | 31.25 | [8] |

| Marine Streptomyces sp.S2A extract | Staphylococcus epidermidis | Partially purified extract | 15.62 | [8] |

| Marine Streptomyces sp.S2A extract | Staphylococcus aureus | Partially purified extract | 15.62 | [8] |

| Marine Streptomyces sp.S2A extract | Bacillus cereus | Partially purified extract | 15.62 | [8] |

| Marine Streptomyces sp.S2A extract | Escherichia coli | Partially purified extract | 15.62 | [8] |

| Marine Streptomyces sp.S2A extract | Micrococcus luteus | Partially purified extract | 7.8 | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the bioactivity of novel compounds. Below are methodologies for key assays cited in the evaluation of α-aminobutyric acid derivatives.

BCAT1 Enzyme Inhibition Assay

This protocol describes a continuous-monitoring spectrophotometric assay to determine the inhibitory potency (IC50) of compounds against purified human BCAT1. The assay couples the BCAT1-catalyzed transamination to the oxidation of NADH by L-glutamate dehydrogenase (GLDH).[2]

Materials and Reagents:

-

Purified recombinant human BCAT1 enzyme

-

L-Leucine

-

α-Ketoglutarate (α-KG)

-

L-Glutamate Dehydrogenase (GLDH)

-

NADH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds dissolved in DMSO

Procedure:

-

Reagent Preparation: Prepare a reagent mix containing L-Leucine, α-KG, GLDH, and NADH in the assay buffer.

-

Assay Plate Setup: Add 2 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.

-

Add 178 µL of the reagent mix to each well.[2]

-

Enzyme Addition and Reaction Initiation: Add 20 µL of the purified BCAT1 enzyme solution (final concentration ~10 nM) to each well to initiate the reaction.[2]

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C using a microplate reader.[2]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the DMSO control wells (representing 100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

GABA-A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor using [³H]muscimol.

Materials and Reagents:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]muscimol (radioligand)

-

Unlabeled GABA or bicuculline (B1666979) methiodide (for determining non-specific binding)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.[9]

-

Centrifuge at 1,000 x g for 10 min at 4°C.[9]

-

Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.[9]

-

Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 min at 4°C. Repeat this wash step twice.[9]

-

Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration. Store at -80°C.

-

-

Binding Assay:

-

Thaw the membrane preparation and wash twice with binding buffer.[9]

-

Set up triplicate tubes for total binding (membranes + [³H]muscimol), non-specific binding (membranes + [³H]muscimol + excess unlabeled GABA), and experimental (membranes + [³H]muscimol + test compound).

-

Add the membrane preparation (100-200 µg of protein) to each tube.[10]

-

Add [³H]muscimol (e.g., 5 nM) to all tubes.[9]

-

Incubate at 4°C for 45-60 minutes.[10]

-

-

Filtration and Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1][11]

Materials and Reagents:

-

Test microorganism (bacterial or fungal strain)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or other appropriate growth medium

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

Procedure:

-